molecular formula C11H8O3 B2947133 1,4-Naphthalenedione, 2-hydroxy-7-methyl- CAS No. 58472-26-7

1,4-Naphthalenedione, 2-hydroxy-7-methyl-

Cat. No. B2947133
CAS RN: 58472-26-7
M. Wt: 188.182
InChI Key: DOVXOBBHHJNXJH-UHFFFAOYSA-N
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Description

“1,4-Naphthalenedione, 2-hydroxy-7-methyl-” is a chemical compound with the molecular formula C10H6O3 . It is also known by other names such as Henna, 1,4-Naphthoquinone, 2-hydroxy-, C.I. Natural Orange 6, C.I. 75480, Flower of Paradise, Hana, Lawson, Lawsone, Mehendi, Mendi, 2-Hydroxy-1,4-naphthoquinone, 2-Hydroxynaphthoquinone, 2-Hydroxy-1,4-naphthalenedione, NSC 27285, NSC 8625, and 2-Hydroxynaphthalene-1,4-dione .


Synthesis Analysis

The synthesis of 1,4-naphthoquinone derivatives is of great interest since these compounds exhibit strong activity as antimalarial, antibacterial, antifungal, and anticancer agents . A series of 50 naphthoquinone derivatives was synthesized and evaluated for antibacterial and antifungal activity .


Molecular Structure Analysis

The molecular structure of “1,4-Naphthalenedione, 2-hydroxy-7-methyl-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

Cardioprotective Properties

1,4-Naphthoquinones, including 2-Hydroxy-7-methyl-1,4-naphthoquinone, have been found to exhibit cardioprotective properties . They can potentially be used in the treatment of heart diseases.

Anti-ischemic Properties

These compounds have also shown anti-ischemic properties . This suggests their potential use in the treatment of ischemic conditions, where tissues are damaged due to reduced blood supply.

Hepatoprotective Properties

The hepatoprotective properties of 1,4-naphthoquinones indicate their potential use in protecting the liver from damage .

Neuroprotective Properties

1,4-Naphthoquinones have been found to exhibit neuroprotective properties . They could potentially be used in the treatment of neurodegenerative diseases.

Anti-inflammatory Properties

The anti-inflammatory properties of 1,4-naphthoquinones have been studied in detail . They could potentially be used in the treatment of inflammatory conditions.

Antimicrobial Properties

1,4-Naphthoquinones have shown antimicrobial properties . They could potentially be used in the treatment of various bacterial infections.

Antitumor Properties

1,4-Naphthoquinones have demonstrated antitumor activities . They could potentially be used in cancer treatment.

Oxidative Injury Inducing Agent

2-Methyl-1,4-naphthoquinone, a synthetic analogue of 1,4-naphthoquinone with a methyl group in the 2-position, can be used as an oxidative injury inducing agent .

Mechanism of Action

Target of Action

It is known that 1,4-naphthoquinones, a class of compounds to which this compound belongs, have diverse intracellular molecular targets . They are known to stimulate the production of reactive oxygen species (ROS) , which can interact with various cellular components and influence numerous biological processes.

Mode of Action

The mode of action of 2-Hydroxy-7-methyl-1,4-naphthoquinone involves its interaction with its targets, leading to changes in cellular processes. It is known to stimulate the production of ROS . ROS are chemically reactive molecules that can cause oxidative damage to different cellular components, including proteins, lipids, and DNA. This can lead to alterations in cellular functions and even cell death, which may explain the compound’s reported antitumor activity .

Biochemical Pathways

1,4-naphthoquinones are known to be synthesized via several biochemically distinct pathways . The production of ROS, a known effect of this compound, can affect various biochemical pathways, particularly those involved in cellular stress responses and apoptosis.

Pharmacokinetics

It is known that the solubility of a compound can impact its bioavailability . As such, the solubility of this compound in water (2 g/L at 20°C ) could influence its absorption and distribution in the body.

Result of Action

The result of the action of 2-Hydroxy-7-methyl-1,4-naphthoquinone at the molecular and cellular level involves the stimulation of ROS production . This can lead to oxidative damage, alterations in cellular functions, and potentially cell death. This compound has been reported to have antibacterial, antifungal, anti-inflammatory, antiviral, and antineoplastic properties , which could be a result of its ROS-inducing activity.

Action Environment

The action, efficacy, and stability of 2-Hydroxy-7-methyl-1,4-naphthoquinone can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of strong oxidizing agents . Additionally, the compound’s solubility in water can influence its distribution in different environments .

properties

IUPAC Name

4-hydroxy-7-methylnaphthalene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-6-2-3-7-8(4-6)11(14)10(13)5-9(7)12/h2-5,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIQHPFZCIMTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)C2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Naphthalenedione, 2-hydroxy-7-methyl-

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